N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide
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Overview
Description
N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide is an organic compound that features a bromine and nitro group on a phenyl ring, along with a phenoxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide typically involves multiple steps. One common route starts with the nitration of 2-bromophenol to produce 2-bromo-4-nitrophenol . This intermediate is then reacted with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxybutanamide moiety can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: N-(2-substituted-4-nitrophenyl)-4-phenoxybutanamide.
Reduction: N-(2-bromo-4-aminophenyl)-4-phenoxybutanamide.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of bromine and nitro substituents on biological activity.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenoxybutanamide moiety can interact with proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-nitrophenyl)-4-phenoxybutanamide
- N-(2-bromo-4-aminophenyl)-4-phenoxybutanamide
- N-(2-bromo-4-nitrophenyl)-4-methoxybutanamide
Uniqueness
N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide is unique due to the presence of both bromine and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The phenoxybutanamide moiety also adds to its distinctiveness by providing additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c17-14-11-12(19(21)22)8-9-15(14)18-16(20)7-4-10-23-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCKSZYFZLTJKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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